molecular formula C25H31FN4O2 B2428830 N1-(3-fluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)oxalamide CAS No. 922040-46-8

N1-(3-fluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)oxalamide

Cat. No.: B2428830
CAS No.: 922040-46-8
M. Wt: 438.547
InChI Key: KJYSYAKBOFMAAZ-UHFFFAOYSA-N
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Description

N1-(3-fluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C25H31FN4O2 and its molecular weight is 438.547. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • A study by Fang et al. (2016) focused on the synthesis of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, demonstrating potential anticancer activities against various cancer cell lines. This suggests the relevance of quinoline derivatives in cancer research (Fang et al., 2016).
  • Takai et al. (1986) developed piperidine derivatives with a quinazoline ring system, evaluating their antihypertensive activities. This highlights the potential of such compounds in the development of antihypertensive drugs (Takai et al., 1986).

Pharmacological Applications

  • The study by Baba et al. (1998) identified fluoroquinoline derivatives as potent inhibitors of HIV-1 replication, indicating the therapeutic potential of fluoroquinoline derivatives in antiviral therapy (Baba et al., 1998).
  • Gitto et al. (2006) explored N-substituted 1,2,3,4-tetrahydroisoquinolines for anticonvulsant activity, with specific derivatives showing high potency, suggesting their utility in epilepsy treatment (Gitto et al., 2006).

Mechanistic Insights and Molecular Interactions

  • The work by Cuquerella et al. (2004, 2006) studied the photophysical properties of norfloxacin and its derivatives, providing insights into the mechanisms of action for fluoroquinolones and their interactions at the molecular level (Cuquerella et al., 2004), (Cuquerella et al., 2006).

Properties

IUPAC Name

N'-(3-fluorophenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31FN4O2/c1-29-12-6-7-18-15-19(10-11-22(18)29)23(30-13-3-2-4-14-30)17-27-24(31)25(32)28-21-9-5-8-20(26)16-21/h5,8-11,15-16,23H,2-4,6-7,12-14,17H2,1H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYSYAKBOFMAAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC(=CC=C3)F)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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